molecular formula C4H7O2P B13771946 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide CAS No. 694-24-6

2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide

Cat. No.: B13771946
CAS No.: 694-24-6
M. Wt: 118.07 g/mol
InChI Key: CDDGCGLADRPTQZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide is an organophosphorus compound with the molecular formula C4H7O2P It is characterized by a phosphole ring, which is a five-membered ring containing phosphorus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide typically involves the reaction of phosphine oxides with vinyllithium. This intramolecular addition reaction is efficient and can be controlled to yield the desired product . The reaction conditions often include the use of tert-butyllithium (t-BuLi) as a reagent, which facilitates the addition and subsequent aryl migration process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphole oxides.

    Reduction: Reduction reactions can convert it back to phosphole derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphole oxides, while reduction reactions produce phosphole derivatives with different functional groups.

Scientific Research Applications

2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphole ring can engage in various binding interactions, influencing the activity of these targets. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

694-24-6

Molecular Formula

C4H7O2P

Molecular Weight

118.07 g/mol

IUPAC Name

1-hydroxy-2,3-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C4H7O2P/c5-7(6)3-1-2-4-7/h1,3H,2,4H2,(H,5,6)

InChI Key

CDDGCGLADRPTQZ-UHFFFAOYSA-N

Canonical SMILES

C1CP(=O)(C=C1)O

Origin of Product

United States

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